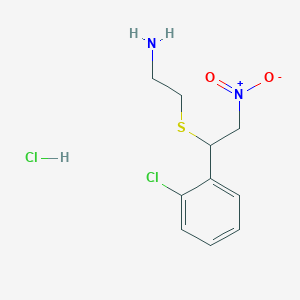
Nitralamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitralamine hydrochloride is a chemical compound known for its various applications in scientific research and industry. It is a derivative of hydralazine, which is primarily used as a vasodilator in the treatment of hypertension and heart failure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitralamine hydrochloride typically involves the reaction of hydralazine with hydrochloric acid. The process can be summarized as follows:
Starting Material: Hydralazine, a hydrazine derivative.
Reaction: Hydralazine is reacted with hydrochloric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Nitralamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Nitralamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular research.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of nitralamine hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts as a vasodilator by relaxing the smooth muscle cells in blood vessels, leading to decreased peripheral resistance and lowered blood pressure. This effect is mediated through the inhibition of calcium release from the sarcoplasmic reticulum and the inhibition of myosin phosphorylation in arterial smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Hydralazine: A direct-acting smooth muscle relaxant used to treat hypertension and heart failure.
Minoxidil: Another vasodilator used to treat high blood pressure and promote hair growth.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness
Nitralamine hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in scientific research and potential therapeutic applications make it distinct from other similar compounds .
Properties
CAS No. |
1432-75-3 |
|---|---|
Molecular Formula |
C10H14Cl2N2O2S |
Molecular Weight |
297.20 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12;/h1-4,10H,5-7,12H2;1H |
InChI Key |
GDTAMXIEGHVJQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl |
Synonyms |
Nitralamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















